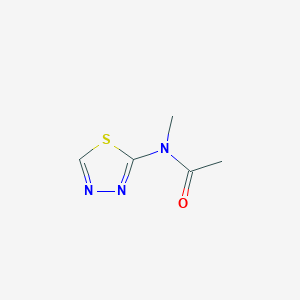
N-methyl-N-(1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 1,3,4-thiadiazole derivatives with methylating agents. One common method involves the reaction of 1,3,4-thiadiazole-2-thiol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-methyl-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins in bacteria, leading to cell death. In anticancer research, it can inhibit enzymes like tyrosine kinases, which are involved in cell signaling pathways that promote cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide
- N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Acetazolamide (N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide)
Uniqueness
N-methyl-N-(1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific methylation on the thiadiazole ring, which can influence its chemical reactivity and biological activity. This methyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Propiedades
Fórmula molecular |
C5H7N3OS |
|---|---|
Peso molecular |
157.20 g/mol |
Nombre IUPAC |
N-methyl-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C5H7N3OS/c1-4(9)8(2)5-7-6-3-10-5/h3H,1-2H3 |
Clave InChI |
LMECMZGDQHMPRK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)C1=NN=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


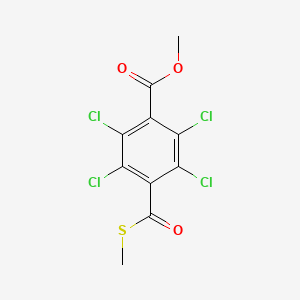
![(1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B13822796.png)
![(4S,4'S)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B13822814.png)

![6-Oxaspiro[4.5]dec-7-EN-9-one](/img/structure/B13822818.png)
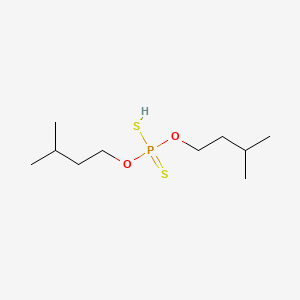
![(2R)-N-[2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide](/img/structure/B13822831.png)
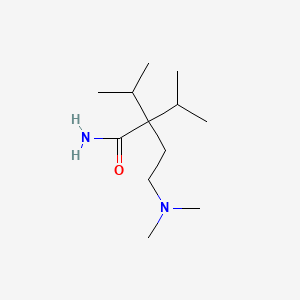
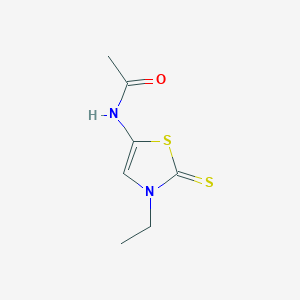

![(8S,10S,11S,13S,14S,16S,17R)-17-acetyl-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13822839.png)
![N-[(Benzyloxy)carbonyl]-3-[1-(2,4-dinitrophenyl)-1H-imidazol-5-yl]-L-alanine](/img/structure/B13822842.png)
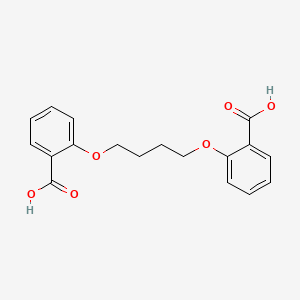
![N'~1~,N'~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide](/img/structure/B13822852.png)
